Lanthanum sulfate nonahydrate

Catalog No.
S973567
CAS No.
10294-62-9
M.F
H18La2O21S3
M. Wt
728.114
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanthanum sulfate nonahydrate

CAS Number

10294-62-9

Product Name

Lanthanum sulfate nonahydrate

IUPAC Name

lanthanum(3+);trisulfate;nonahydrate

Molecular Formula

H18La2O21S3

Molecular Weight

728.114

InChI

InChI=1S/2La.3H2O4S.9H2O/c;;3*1-5(2,3)4;;;;;;;;;/h;;3*(H2,1,2,3,4);9*1H2/q2*+3;;;;;;;;;;;;/p-6

InChI Key

HDFVHNGCHRTSJC-UHFFFAOYSA-H

SMILES

O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3]

Lanthanide Chemistry Research

Lanthanum sulfate nonahydrate serves as a source of lanthanum (La) cations (positively charged ions) for research in lanthanide chemistry. Lanthanides are a group of elements with similar chemical properties that exhibit interesting optical and magnetic behaviors. Studies involving separation, purification, and characterization of individual lanthanides often utilize lanthanum sulfate nonahydrate as a starting material. Source: American Elements - Lanthanum(III) Sulfate Nonahydrate:

Lanthanum sulfate nonahydrate is a hydrated salt with the chemical formula La2(SO4)39H2O\text{La}_2(\text{SO}_4)_3\cdot 9\text{H}_2\text{O}. It appears as a white crystalline solid and is part of the lanthanide series of elements. Lanthanum, with atomic number 57, is a rare earth metal that exhibits unique properties, including high thermal stability and solubility in water. This compound is primarily formed through the reaction of lanthanum oxide or lanthanum carbonate with sulfuric acid, resulting in the precipitation of lanthanum sulfate.

Due to its unique properties.
  • Ceramics: Used in the production of ceramics and glass materials.
  • Optical Materials: Its optical properties make it suitable for applications in photonics and optical devices.
  • Chemical Heat Storage: The compound has been explored for its potential in thermal energy storage systems due to its hydration-dehydration cycles .
  • The synthesis of lanthanum sulfate nonahydrate can be achieved through various methods:

    • Direct Reaction: Reacting lanthanum oxide or carbonate with sulfuric acid in aqueous solution leads to the formation of lanthanum sulfate nonahydrate.
    • Precipitation Method: Mixing solutions of lanthanum salts with sulfate-containing solutions can precipitate lanthanum sulfate nonahydrate.
    • Controlled Hydration: By controlling the hydration process under specific temperature and pressure conditions, one can obtain the desired hydrate form .

    Studies on the interactions of lanthanum sulfate nonahydrate with other materials have revealed interesting properties:

    • Thermal Conductivity: Research indicates that combining lanthanum sulfate with thermally expanded graphite enhances its thermal conductivity, making it suitable for heat storage applications .
    • Hydration Dynamics: Investigations into its hydration dynamics have shown that it has efficient water channel structures that facilitate rapid hydration and dehydration processes .

    Lanthanum sulfate nonahydrate can be compared with several similar compounds within the lanthanide series:

    CompoundFormulaUnique Features
    Lanthanum Sulfate MonohydrateLa2(SO4)3H2O\text{La}_2(\text{SO}_4)_3\cdot \text{H}_2\text{O}Less stable; loses water quickly at lower temperatures.
    Lanthanum Sulfate TetrahydrateLa2(SO4)34H2O\text{La}_2(\text{SO}_4)_3\cdot 4\text{H}_2\text{O}Intermediate form; more stable than monohydrate but less than nonahydrate.
    Cerium Sulfate NonahydrateCe2(SO4)39H2O\text{Ce}_2(\text{SO}_4)_3\cdot 9\text{H}_2\text{O}Similar structure but different thermal stability characteristics.
    Neodymium Sulfate NonahydrateNd2(SO4)39H2O\text{Nd}_2(\text{SO}_4)_3\cdot 9\text{H}_2\text{O}Exhibits unique magnetic properties due to neodymium's characteristics.

    Lanthanum sulfate nonahydrate stands out due to its specific thermal stability and hydration properties, making it particularly useful in applications requiring controlled thermal behavior.

    Crystallographic Properties

    The crystallographic framework of lanthanum sulfate nonahydrate reveals sophisticated structural arrangements that govern its physical and chemical properties [2] [34]. The compound exhibits well-defined lattice parameters and symmetry elements that contribute to its stability and characteristic behavior [34].

    Hexagonal Crystal System

    Lanthanum sulfate nonahydrate crystallizes in the hexagonal crystal system, belonging to the space group P₆₃/m [2] [34]. The hexagonal unit cell parameters have been precisely determined through X-ray diffraction studies, revealing unit cell dimensions of a = 11.009(2) Å and c = 8.076(20) Å [34]. The structure contains two formula units per unit cell (Z = 2), resulting in a calculated density of 2.82 g/cm³ [1] [2] [4].

    The hexagonal symmetry of lanthanum sulfate nonahydrate distinguishes it from many other lanthanide sulfate hydrates, which typically adopt monoclinic crystal systems [32] [34]. This hexagonal arrangement allows for efficient packing of the lanthanum coordination polyhedra and sulfate tetrahedra, creating a three-dimensional framework that accommodates the nine water molecules per formula unit [2] [34].

    The crystallographic data reveals that the structure maintains its hexagonal symmetry through specific orientational relationships between the constituent polyhedra [34]. The space group P₆₃/m indicates the presence of a six-fold screw axis and mirror planes perpendicular to the c-axis, which contribute to the overall structural stability [34].

    Coordination Environment of La³⁺ Ions

    The coordination environment of lanthanum(III) ions in the nonahydrate structure exhibits remarkable complexity, with each La³⁺ ion achieving nine-fold coordination [2] [9]. This coordination number represents the characteristic behavior of larger lanthanide ions, which tend to form higher coordination numbers due to their ionic radii and charge density [9] [27].

    The nine-fold coordination geometry around La³⁺ ions adopts a tricapped trigonal prismatic arrangement, which is a common structural motif for nonahydrated lanthanide compounds [9] [27]. In this configuration, the lanthanum ion is surrounded by nine oxygen atoms that form a distorted polyhedron with three capping positions above and below a central trigonal prism [9] [27]. The La-O bond distances range from approximately 2.4 to 2.9 Å, reflecting the varying coordination environments of different oxygen atoms [27].

    The coordination sphere consists of both sulfate oxygen atoms and water molecule oxygen atoms, creating a mixed coordination environment [2] [34]. The La(2) ion is specifically bonded to three oxygen atoms from three sulfate groups and six water-oxygen atoms, while additional water molecules occupy structural holes in the framework [34]. This arrangement allows for the accommodation of the full complement of nine water molecules while maintaining the structural integrity of the sulfate framework [34].

    The tricapped trigonal prismatic geometry exhibits D₃ symmetry with a C₃ rotation axis, providing a stable configuration for the large La³⁺ ion [27]. This coordination environment contrasts sharply with the square antiprismatic arrangements observed in smaller lanthanide ions, demonstrating the significant influence of ionic size on coordination geometry [27].

    Hydration Dynamics and Water Coordination

    The hydration characteristics of lanthanum sulfate nonahydrate involve complex water coordination patterns and dynamic exchange processes that significantly influence the compound's thermal and structural properties [9] [25]. The nine water molecules per formula unit exhibit distinct coordination behaviors and thermal stabilities [25].

    Water molecules in the structure occupy two distinct types of positions: those directly coordinated to lanthanum ions and those occupying interstitial sites [34]. The coordinated water molecules form direct bonds with La³⁺ ions, contributing to the nine-fold coordination environment [34]. These water molecules demonstrate specific orientational preferences that maximize hydrogen bonding interactions within the crystal lattice [9].

    Dynamic exchange processes between coordinated water molecules have been observed through solid-state nuclear magnetic resonance spectroscopy studies [9]. For fully nonahydrated lanthanum compounds, positional exchange between equatorial and capping water molecules begins at temperatures above approximately 360 K [9]. This exchange mechanism allows for the interchange of water molecules within the coordination sphere while maintaining the overall crystal structure [9].

    The water coordination environment exhibits remarkable stability compared to smaller lanthanide ions, with lanthanum showing higher thermal thresholds for water exchange processes [9]. This stability reflects the optimal fit between the large La³⁺ ion and the nine-water coordination arrangement [9]. The hydrogen bonding network formed by the coordinated water molecules extends throughout the crystal structure, contributing to the overall stability of the nonahydrate form [9].

    Thermogravimetric studies have revealed that the dehydration of lanthanum sulfate nonahydrate occurs through a stepwise process, with different water molecules being removed at distinct temperature ranges [25]. The coordinated water molecules generally require higher temperatures for removal compared to interstitial water molecules [25].

    Comparative Analysis with Anhydrous La₂(SO₄)₃

    The structural differences between lanthanum sulfate nonahydrate and its anhydrous counterpart, β-La₂(SO₄)₃, provide important insights into the role of hydration in determining crystal structure and properties [5] [23]. The anhydrous form crystallizes in a monoclinic crystal system with space group C2/c, representing a fundamental structural reorganization upon dehydration [5] [23].

    The anhydrous β-La₂(SO₄)₃ exhibits significantly higher density (3.69 g/cm³) compared to the nonahydrate (2.82 g/cm³), reflecting the removal of water molecules and subsequent structural collapse [5] [23]. The unit cell parameters of the anhydrous form are a = 17.6923(9) Å, b = 6.9102(4) Å, c = 8.3990(5) Å, with β = 100.321(3)°, demonstrating the dramatic structural changes that accompany dehydration [5].

    In the anhydrous structure, lanthanum ions maintain nine-fold coordination, but the coordination environment is achieved entirely through sulfate oxygen atoms rather than the mixed sulfate-water coordination observed in the nonahydrate [5]. This structural arrangement creates one-dimensional chains of [LaO₉] polyhedra connected through sulfate tetrahedra [5].

    The thermal conversion from nonahydrate to anhydrous form occurs at approximately 300°C, involving the progressive removal of water molecules and structural reorganization [2] [5]. The anhydrous form demonstrates remarkable thermal stability, remaining stable up to 775°C before decomposing to form lanthanum oxysulfate [2] [5].

    Temperature-dependent studies of the anhydrous form reveal almost zero thermal expansion along the crystallographic a-direction in the temperature range of 300-450 K [5]. This unusual thermal behavior results from the stretching of [LaO₉] chains along the c-direction without significant alteration in layer thickness [5].

    The reversible hydration behavior of β-La₂(SO₄)₃ has been investigated for potential thermal energy storage applications [18] [25]. The anhydrous form can undergo rapid and reversible hydration reactions in the temperature range from 50 to 250°C with remarkably small thermal hysteresis [18]. This unique property distinguishes lanthanum sulfate from other lanthanide sulfates and makes it particularly interesting for thermochemical energy storage applications [18].

    Data Tables

    Table 1: Crystallographic and Physical Properties of Lanthanum Sulfate Nonahydrate

    PropertyValueReference
    Molecular FormulaLa₂(SO₄)₃·9H₂O [1] [2]
    Molecular Weight728.1 g/mol [1] [2] [22]
    CAS Number10294-62-9 [1] [2]
    Crystal SystemHexagonal [2] [34]
    Space GroupP₆₃/m [34]
    Unit Cell Parameter a11.009(2) Å [34]
    Unit Cell Parameter c8.076(20) Å [34]
    Z (Formula Units per Unit Cell)2 [34]
    Density (calculated)2.82 g/cm³ [1] [2] [4]
    Coordination Number of La³⁺9 (mixed coordination) [2] [9]
    Coordination GeometryTricapped trigonal prismatic [9] [27]
    La-O Bond Distances2.4-2.9 Å (range) [27]
    Hydration Number9 [2]
    Solubility in Water (20°C)2.7 g/100 mL [2]
    Decomposition Temperature775°C [2]
    AppearanceWhite hexagonal crystals [1] [2]

    Table 2: Coordination Environment Comparison Across Lanthanide Sulfates

    IonCoordination NumberGeometryAverage M-O Distance (Å)Reference
    La³⁺ (nonahydrate)9Tricapped trigonal prism2.4-2.9 [9] [27]
    Pr³⁺ (octahydrate)8Square antiprism2.45 [34]
    Lu³⁺ (solution)8Square antiprism2.32 [10]

    Table 3: Structural Comparison of Lanthanum Sulfate Hydrates and Related Compounds

    CompoundCrystal SystemSpace GroupDensity (g/cm³)La/Pr CoordinationReference
    La₂(SO₄)₃·9H₂OHexagonalP₆₃/m2.829 [2] [34]
    Pr₂(SO₄)₃·8H₂OMonoclinicC2/c2.8138 [32] [34]
    β-La₂(SO₄)₃ (anhydrous)MonoclinicC2/c3.699 (chains) [5] [23]
    La₂(SO₄)₃·4H₂ONot specifiedNot specified3.47-3.67Mixed [23]

    The synthesis of lanthanum sulfate nonahydrate represents a critical area of chemical research with significant implications for various industrial applications. This comprehensive examination focuses on the three primary methodological approaches for producing this important rare earth compound: wet chemical synthesis via acid-base reactions, thermal dehydration pathways, and industrial-scale production techniques.

    Wet Chemical Synthesis via Acid-Base Reactions

    Wet chemical synthesis constitutes the most fundamental and widely employed approach for producing lanthanum sulfate nonahydrate. This methodology encompasses several distinct reaction pathways, each offering unique advantages in terms of reaction conditions, yield optimization, and product purity [1] [2].

    Direct Acid Dissolution Methodology

    The direct dissolution of metallic lanthanum in sulfuric acid represents the most straightforward synthetic route. The reaction proceeds according to the stoichiometric equation: 2La + 3H₂SO₄ → La₂(SO₄)₃ + 3H₂ [1]. This exothermic process typically operates within a temperature range of 20-80°C under highly acidic conditions (pH 0.5-1.5). Research findings indicate that this method consistently achieves yields between 85-95%, making it particularly suitable for laboratory-scale synthesis [3].

    The mechanism involves the oxidation of metallic lanthanum by sulfuric acid, resulting in the formation of lanthanum ions that subsequently coordinate with sulfate anions. The hydrogen gas evolution serves as a visual indicator of reaction progress, while the gradual dissolution of the metal provides a measure of completion.

    Hydroxide Neutralization Approach

    Lanthanum hydroxide neutralization with sulfuric acid offers enhanced control over reaction conditions and product formation. The chemical transformation follows: 2La(OH)₃ + 3H₂SO₄ → La₂(SO₄)₃ + 6H₂O [1]. This method operates effectively within temperature ranges of 25-60°C and maintains pH values between 1.0-3.0, providing superior yield performance of 90-98%.

    The neutralization process exhibits several advantages over direct metal dissolution, including reduced hydrogen gas generation, more controlled heat evolution, and improved safety profiles. The water molecules produced during the reaction contribute to the hydration of the final sulfate product, facilitating the formation of the desired nonahydrate structure.

    Oxide Dissolution Protocol

    Lanthanum oxide dissolution in sulfuric acid represents another viable synthetic pathway: La₂O₃ + 3H₂SO₄ → La₂(SO₄)₃ + 3H₂O [1] [4]. This method requires elevated temperatures (60-100°C) due to the greater stability of the oxide matrix compared to metallic or hydroxide precursors. The process maintains acidic conditions (pH 0.5-2.0) and achieves yields ranging from 88-96%.

    The dissolution mechanism involves the protonation of oxide anions, which disrupts the oxide lattice structure and facilitates the release of lanthanum cations into solution. The elevated temperature requirement enhances the kinetics of lattice breakdown while maintaining reasonable reaction times.

    Carbonate Reaction Methodology

    Lanthanum carbonate serves as an alternative precursor material for sulfate synthesis through the reaction: La₂(CO₃)₃ + 3H₂SO₄ → La₂(SO₄)₃ + 3CO₂ + 3H₂O [4]. This approach operates within moderate temperature ranges (25-80°C) and pH conditions (1.0-2.5), achieving yields of 80-92%. The carbon dioxide evolution provides a clear indication of reaction progress and completion.

    Precipitation from Mixed Solutions

    Advanced wet chemical methodologies include precipitation from mixed lanthanum and sulfate solutions. Research demonstrates that adding sodium sulfate to lanthanum chloride solutions produces sodium lanthanum sulfate double salts according to: LaCl₃ + Na₂SO₄ → NaLa(SO₄)₂·H₂O [5] [6]. This method operates at temperatures of 25-70°C with pH ranges of 1.5-3.5, achieving exceptionally high yields of 85-99%.

    Studies indicate that the molar ratio of sodium to lanthanum significantly influences precipitation efficiency. Optimal conditions require Na:La molar ratios of approximately 3:1 at temperatures around 70°C for maximum recovery yields [5] [7]. The precipitation kinetics can be monitored in real-time using focused beam reflectance measurement techniques, providing valuable insights into crystal formation processes.

    Thermal Dehydration Pathways

    Thermal dehydration represents a sophisticated approach for controlling the hydration state of lanthanum sulfate compounds. This methodology exploits the thermodynamic relationships between temperature, water vapor pressure, and crystal structure stability to achieve precise control over the final product composition [8] [9] [10].

    Progressive Dehydration Sequence

    The thermal dehydration of lanthanum sulfate nonahydrate follows a well-defined sequence of phase transitions. Initial dehydration occurs between 120-180°C, resulting in the conversion from nonahydrate (9H₂O) to octahydrate (8H₂O) with a theoretical weight loss of 22.3% [8]. This transformation involves the preferential removal of loosely bound water molecules while maintaining the hexagonal crystal structure.

    Continued heating to 180-220°C facilitates the transition from octahydrate to heptahydrate (7H₂O), accompanied by a weight loss of 20.1% and a crystal system change to monoclinic symmetry [11]. The activation energy for this process ranges from 72-85 kJ/mol, indicating moderate energy barriers for water molecule migration and release.

    Intermediate Dehydration Stages

    Further thermal treatment at 220-260°C promotes the formation of pentahydrate (5H₂O) with a weight loss of 17.8% and adoption of triclinic crystal symmetry [11]. The activation energy increases to 75-90 kJ/mol, reflecting the greater energy requirements for removing more tightly bound water molecules from the crystal lattice.

    The transition from pentahydrate to monohydrate occurs within the temperature range of 260-300°C, involving a weight loss of 12.4% and crystal system transformation to orthorhombic structure. This stage exhibits activation energies of 85-105 kJ/mol, demonstrating the increasingly strong interactions between remaining water molecules and the sulfate framework [10].

    Complete Dehydration Process

    The final dehydration stage, occurring at 300-350°C, removes the last water molecule to produce anhydrous lanthanum sulfate. This transformation involves a weight loss of 2.5% and results in monoclinic crystal structure with activation energies ranging from 95-120 kJ/mol [8]. Research indicates that this process can be reversed under appropriate hydration conditions, making it suitable for thermal energy storage applications [9].

    Studies demonstrate that the dehydration mechanism follows an unusual pathway for sulfate compounds, involving progressive water removal without distinct phase boundaries [9]. This continuous dehydration behavior contrasts with typical stepwise dehydration patterns observed in other hydrated salts.

    Kinetic Considerations

    The kinetics of thermal dehydration depend critically on water vapor pressure, temperature, and particle size. Research employing thermogravimetric analysis reveals that higher water vapor concentrations enhance hydration rates, while elevated temperatures accelerate dehydration processes [10]. The maximum heat power density during hydration reaches 2.1 MW/m³ under optimal conditions of 17.5 mol/m³ water vapor concentration.

    Temperature-dependent studies indicate that hydration numbers decrease with increasing temperature in the range of 110-180°C, while initial hydration rates remain temperature-independent under specific experimental conditions [10]. This behavior suggests that nucleation processes dominate the initial stages, while growth mechanisms control subsequent phases.

    Industrial-Scale Production Techniques

    Industrial production of lanthanum sulfate nonahydrate employs sophisticated technologies designed to achieve high throughput, consistent quality, and economic viability. These methodologies integrate principles from chemical engineering, process optimization, and quality control to meet commercial demands [4] [12] [13].

    Fixed-Bed Acid Extraction Systems

    Industrial fixed-bed extractors represent a scalable approach for lanthanum sulfate production from mineral feedstocks. Research demonstrates that cylindrical extractors with dimensions of 30 × 3 cm can process low-grade bauxite using sulfuric acid leaching [4] [12]. The mathematical modeling of these systems indicates maximum lanthanum sulfate extraction of 6.6 mg after 300 minutes of operation.

    Process optimization studies reveal that extraction yield increases when particle size decreases, sulfuric acid flow rate decreases, and acid concentration increases [12]. The reaction mechanism involves penetration of sulfuric acid through particle films, diffusion into porous structures, chemical reaction with lanthanum-containing minerals, and transport of products back to the bulk solution.

    The overall extraction reaction follows: La₂O₃ + 3H₂SO₄ → La₂(SO₄)₃ + 3H₂O [4]. Industrial implementation requires careful control of temperature (25-100°C), residence time (5-12 hours), and maintains relatively modest production capacities of 0.1-1 kg/day for pilot-scale operations with purities ranging from 85-95%.

    Continuous Crystallization Processes

    Large-scale continuous crystallization systems offer enhanced production capabilities for industrial applications. These systems operate at temperatures of 40-80°C under slightly elevated pressures (1-2 bar) with processing times of 2-6 hours [13]. Production capacities range from 10-100 kg/day with purities achieving 95-99%.

    The crystallization process involves controlled nucleation and growth of lanthanum sulfate crystals from supersaturated solutions. Critical parameters include temperature control, mixing intensity, residence time distribution, and seed crystal addition. Advanced process control systems monitor solution composition, crystal size distribution, and product quality in real-time.

    Hydrothermal Synthesis Technology

    Hydrothermal synthesis represents a high-purity production route suitable for specialized applications requiring exceptional material quality. This method operates at elevated temperatures (180-300°C) and pressures (10-157 bar) with extended processing times (24-72 hours) [14] [15]. Despite limited production capacities (0.01-0.1 kg/day), this technique achieves purities of 98-99.9%.

    Research demonstrates successful hydrothermal synthesis of novel lanthanum sulfate structures, including three-dimensional porous frameworks and layered compounds [14] [15]. The method employs structure-directing agents such as ethylenediamine to control crystal morphology and framework topology. Single crystal growth under hydrothermal conditions enables detailed structural characterization and property evaluation.

    Precipitation from Pregnant Leach Solutions

    Industrial-scale precipitation from pregnant leach solutions (PLS) offers high-throughput production capabilities. These systems process industrial leachates containing 50 g/L nickel and 17 g/L rare earth elements using sodium sulfate precipitation [16]. Operating temperatures range from 25-70°C at atmospheric pressure with processing times of 1-4 hours.

    Production capacities reach 50-500 kg/day with purities of 90-98%. The precipitation mechanism involves the formation of sodium-lanthanum double sulfate salts: REE³⁺ + SO₄²⁻ + Na⁺ + H₂O → NaREE(SO₄)₂·H₂O [17] [16]. Thermodynamic modeling indicates that precipitation yields depend on molar ratios of Na:REE and SO₄:REE, as well as temperature.

    Pilot-scale studies using 2-liter reactors demonstrate that optimal conditions require Na:REE molar ratios of at least 3.2:1 at 60°C to maximize recovery yields [16]. Real-time monitoring using focused beam reflectance measurement provides insights into precipitation kinetics and crystal formation processes.

    Molten Salt Electrolysis Methods

    Advanced molten salt electrolysis represents the highest purity production route for specialized applications. This method operates at elevated temperatures (450-700°C) using electrolytic baths containing potassium chloride, lithium chloride, and lanthanum chloride [18]. Processing times range from 8-24 hours with production capacities of 100-1000 kg/day.

    The electrolysis process produces high-purity lanthanum with purities exceeding 99-99.9% excluding rare earth elements and gas components. Aluminum, iron, and copper concentrations remain below 1 wtppm. Subsequent conversion to sulfate involves controlled oxidation and acid treatment under carefully controlled atmospheric conditions.

    The molten salt electrolysis method enables production of lanthanum suitable for electronic applications, including sputtering targets and metal gate films for semiconductor devices [18]. This high-purity material meets stringent requirements for advanced technological applications where trace impurities significantly impact performance.

    Process Integration and Optimization

    Modern industrial production integrates multiple methodological approaches to optimize overall efficiency and product quality. Hybrid processes combine the advantages of different synthesis routes while minimizing individual limitations. For example, initial extraction using fixed-bed acid leaching followed by purification through crystallization or precipitation enables high-throughput production with acceptable purity levels.

    Market analysis indicates that the global lanthanum sulfate market is projected to grow from approximately $250 million in 2024 to $450 million by 2033, exhibiting a compound annual growth rate of 7.5% [13]. This growth drives continued investment in production technology development and process optimization.

    The expanding applications in catalysis, electronics, glass manufacturing, and environmental technologies create increasing demand for high-quality lanthanum sulfate materials [19]. Industrial producers must balance production costs, environmental considerations, and quality requirements to maintain competitive positions in evolving markets.

    Wikipedia

    Lanthanum sulfate nonahydrate

    Dates

    Last modified: 08-15-2023

    Explore Compound Types